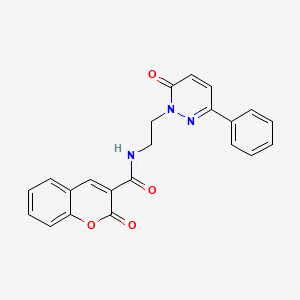
2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is an intricate chemical compound known for its significant applications in various fields of science, particularly in chemistry and pharmacology. This compound is characterized by its unique molecular structure, which combines elements of chromene and pyridazinone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylpyridazin-6-one with an appropriate chromene derivative under controlled conditions.
Industrial Production Methods: In industrial settings, the preparation might involve optimized conditions such as high-pressure reactors, and catalysts to improve yield and purity. Specific details would vary based on the scale and required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by reagents such as hydrogen peroxide or permanganate.
Reduction: : Reduction reactions could involve hydride donors like lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions can occur at various positions, depending on the presence of leaving groups.
Oxidation: Hydrogen peroxide, permanganate under acidic or basic conditions.
Reduction: Lithium aluminium hydride in anhydrous conditions.
Substitution: Halogenated solvents, bases like potassium carbonate.
Major Products Formed: The products depend on the specific reaction but often involve derivatives with modified functional groups such as hydroxyl, amino, or halide groups.
Scientific Research Applications
Chemistry: The compound is studied for its reactivity and potential as a precursor in the synthesis of other complex molecules.
Biology: In biological studies, it has been used to understand enzyme interactions and potential biochemical pathways.
Medicine: Pharmacologically, 2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: In industrial applications, the compound's stability and reactivity make it useful in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound interacts with specific molecular targets, altering biochemical pathways. Its effects often involve modulation of enzyme activity, binding to receptors, or interfering with signal transduction pathways, though the exact mechanisms can vary widely depending on the specific application.
Comparison with Similar Compounds
Similar Compounds:
2H-Chromene-3-carboxamide: : Shares the chromene core but lacks the pyridazinone moiety.
3-Phenylpyridazin-6-one: : Contains the pyridazinone structure but without the chromene component.
N-ethyl derivatives of pyridazinone: : Differ by having various alkyl substituents.
Uniqueness: The combination of both chromene and pyridazinone structures in 2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide gives it unique properties, making it more versatile in scientific research compared to simpler analogs.
This compound stands out due to its multifaceted applications and the intricate interplay of its molecular components
Properties
IUPAC Name |
2-oxo-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c26-20-11-10-18(15-6-2-1-3-7-15)24-25(20)13-12-23-21(27)17-14-16-8-4-5-9-19(16)29-22(17)28/h1-11,14H,12-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKWMAUXCRVCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
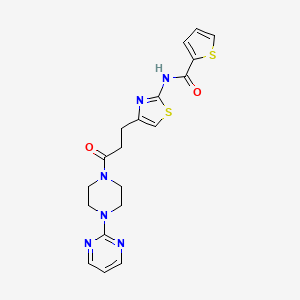
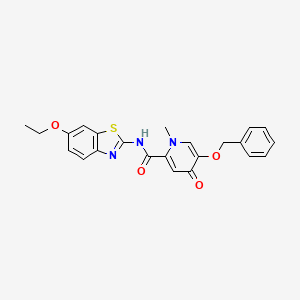
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2971842.png)
![7-Fluoro-2-methyl-3-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2971844.png)
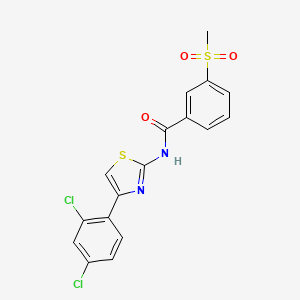
![4-(4-methoxybenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2971847.png)
![ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2971848.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2971849.png)
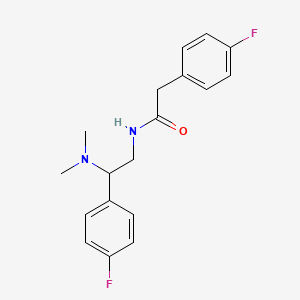
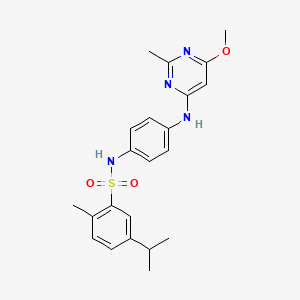
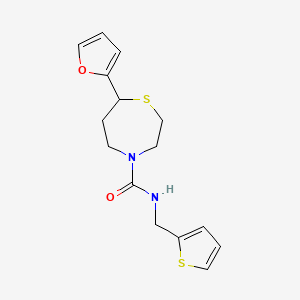
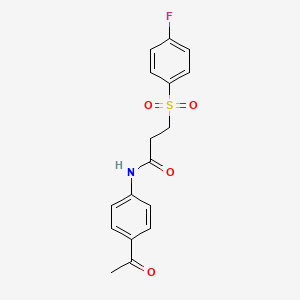
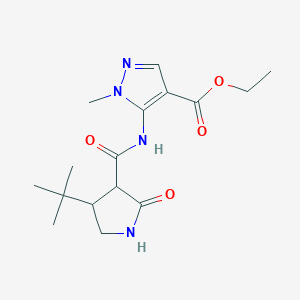
![[(4-ETHYLPHENYL)CARBAMOYL]METHYL 3,4-DICHLOROBENZOATE](/img/structure/B2971862.png)
